molecular formula C13H16F2N2O B7461791 N-(2,4-difluorophenyl)-3-methylpiperidine-1-carboxamide

N-(2,4-difluorophenyl)-3-methylpiperidine-1-carboxamide

Cat. No. B7461791
M. Wt: 254.28 g/mol
InChI Key: MJHRCDYOCFQMRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-3-methylpiperidine-1-carboxamide, also known as JNJ-42165279, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. It belongs to the class of piperidine carboxamides and has been extensively studied for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-(2,4-difluorophenyl)-3-methylpiperidine-1-carboxamide is not fully understood, but it is believed to act as a selective antagonist of the α2δ-1 subunit of voltage-gated calcium channels. This results in a reduction in calcium influx and subsequent inhibition of neurotransmitter release, leading to its analgesic and anxiolytic effects.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-3-methylpiperidine-1-carboxamide has been shown to exhibit potent analgesic and anxiolytic effects in preclinical models, without producing significant sedative or motor impairing effects. It has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,4-difluorophenyl)-3-methylpiperidine-1-carboxamide is its selectivity for the α2δ-1 subunit of voltage-gated calcium channels, which makes it a promising candidate for further development as a therapeutic agent. However, its limited solubility in water may pose a challenge for its formulation and administration.

Future Directions

There are several future directions for the research and development of N-(2,4-difluorophenyl)-3-methylpiperidine-1-carboxamide. One potential application is in the treatment of neuropathic pain, where it has shown promising results in preclinical models. Further studies are needed to determine its efficacy and safety in clinical trials. Another potential application is in the treatment of anxiety and depression, where it has also shown promising results in preclinical models. Future studies should focus on elucidating its mechanism of action and optimizing its pharmacological properties for clinical use. Additionally, its potential use in other neurological and psychiatric disorders should be explored.

Synthesis Methods

The synthesis of N-(2,4-difluorophenyl)-3-methylpiperidine-1-carboxamide involves the reaction of 2,4-difluoroaniline with 3-methylpiperidin-1-amine in the presence of a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), to form the intermediate amide. The amide is then treated with a carboxylic acid derivative, such as 2,2,2-trifluoroacetic acid, to yield the final product.

Scientific Research Applications

N-(2,4-difluorophenyl)-3-methylpiperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including neuropathic pain, anxiety, and depression. It has been shown to exhibit potent analgesic and anxiolytic effects in preclinical models, making it a promising candidate for further development.

properties

IUPAC Name

N-(2,4-difluorophenyl)-3-methylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O/c1-9-3-2-6-17(8-9)13(18)16-12-5-4-10(14)7-11(12)15/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHRCDYOCFQMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-3-methylpiperidine-1-carboxamide

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